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9,10-Dihydrotrichodermol - 4682-63-7

9,10-Dihydrotrichodermol

Catalog Number: EVT-15315101
CAS Number: 4682-63-7
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9,10-Dihydrotrichodermol is a compound derived from the genus Trichoderma, which is known for producing a variety of secondary metabolites with significant biological activities. This compound is classified under organic compounds and specifically belongs to the class of oligopeptides, characterized by a sequence of amino acids linked by peptide bonds. The chemical structure of 9,10-dihydrotrichodermol contains multiple functional groups that contribute to its biological properties and potential applications in various scientific fields .

Source

The primary source of 9,10-dihydrotrichodermol is Trichoderma species, which are fungi commonly found in soil and decaying plant matter. These fungi are recognized for their ability to produce bioactive compounds that can inhibit plant pathogens and promote plant growth. The extraction and characterization of these metabolites have been subjects of extensive research due to their potential uses in agriculture and medicine .

Classification

9,10-Dihydrotrichodermol is classified as an organic compound, specifically an oligopeptide. It falls under the broader category of secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of organisms but have important ecological functions such as defense against predators and pathogens .

Synthesis Analysis

The synthesis of 9,10-dihydrotrichodermol typically involves several chemical reactions that may include oxidation, reduction, cyclization, and substitution processes. While specific synthetic routes for this compound might not be extensively documented in the literature, similar compounds derived from Trichoderma can be synthesized using methods such as:

  • Grignard Reaction: This method involves the reaction of aryl bromides with magnesium to form Grignard reagents, which can then react with ketones or aldehydes to form alcohols .
  • Enzymatic Synthesis: Some Trichoderma species can produce this compound through biosynthetic pathways involving enzymatic reactions that modify precursor molecules into more complex structures .

The technical details regarding the exact conditions (e.g., solvents, temperatures) used in these syntheses can vary based on the specific methodologies employed by researchers.

Molecular Structure Analysis

The molecular structure of 9,10-dihydrotrichodermol is characterized by its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The chemical formula is C24H27N3O7SC_{24}H_{27}N_{3}O_{7}S, indicating a relatively large and intricate structure.

Structural Data

  • Molecular Weight: Approximately 501.552 g/mol
  • IUPAC Name: (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-{[(9R,10R)-10-hydroxy-9,10-dihydrophenanthren-9-yl]sulfanyl}ethyl]carbamoyl}butanoic acid
  • SMILES Notation: Provided for computational modeling and structural analysis.

These structural details are crucial for understanding the compound's reactivity and interactions with biological systems .

Chemical Reactions Analysis

9,10-Dihydrotrichodermol may undergo various chemical reactions typical for oligopeptides and phenolic compounds. Some notable reactions include:

  • Oxidation: This process can modify hydroxyl groups into carbonyls or quinones, potentially enhancing biological activity.
  • Reduction: Reduction reactions can convert ketones to alcohols or affect double bonds within the structure.
  • Substitution Reactions: Functional groups on the compound may participate in nucleophilic substitution reactions, leading to derivatives with altered properties.

The specific pathways and mechanisms depend on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action for 9,10-dihydrotrichodermol primarily involves its interaction with biological targets within pathogens or host organisms. Research indicates that compounds derived from Trichoderma can exhibit:

  • Antimicrobial Activity: By inhibiting cell wall synthesis or disrupting membrane integrity in pathogens.
  • Plant Growth Promotion: Through mechanisms such as enhancing nutrient uptake or stimulating plant defense responses.

Data supporting these mechanisms often come from in vitro studies demonstrating the efficacy of extracts containing 9,10-dihydrotrichodermol against various microbial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to hydrolysis.

Relevant data regarding these properties are essential for applications in pharmaceuticals and agriculture .

Applications

9,10-Dihydrotrichodermol has several potential applications:

  • Agricultural Uses: As a biopesticide or plant growth enhancer due to its antifungal properties.
  • Pharmaceutical Development: Investigated for its potential medicinal properties against various diseases due to its bioactive nature.
  • Biotechnological Applications: Used in research for developing new compounds through biosynthetic pathways involving Trichoderma species.

Research continues to explore these avenues to fully realize the potential benefits of 9,10-dihydrotrichodermol in various fields .

Biosynthetic Pathways of 9,10-Dihydrotrichodermol in Trichoderma spp.

9,10-Dihydrotrichodermol (syn. dihydrotrichotetronin) is a harziane diterpenoid secondary metabolite produced by certain species of the fungal genus Trichoderma. Its biosynthesis involves specialized enzymatic machinery organized within evolutionary conserved gene clusters, tightly regulated by environmental and genetic factors [7] [10]. Understanding its pathway provides insights into fungal chemical ecology and potential biotechnological applications.

Evolutionary Origins of Trichothecene Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) responsible for 9,10-dihydrotrichodermol production exhibits significant evolutionary divergence across Trichoderma lineages, reflecting adaptations to ecological niches and selective pressures:

  • Conservation in Hypocreales: Core genes within the cluster, particularly the two polyketide synthase (PKS) genes (tri4, tri5 homologs) and a key monooxygenase gene, show orthology to trichothecene BGCs in other Hypocrealean fungi (e.g., Fusarium spp.). This suggests an ancient origin predating the divergence of these genera, potentially from a common ancestor possessing a basic trichothecene-producing capability [7].
  • Species-Specific Modifications: Comparative genomics of biocontrol agents like T. virens Gv29-8, T. atroviride P1, T. asperellum FT-101, and T. reesei reveals substantial intraspecies and intragenus diversity within the cluster. This includes:
  • Gene Gain/Loss: Ancestors of the Longibrachiatum section (e.g., T. reesei) experienced gene loss compared to ancestors of the Trichoderma section or Harzianum/Virens clades, which underwent gene gain. Gains often involve genes encoding ankyrin repeat proteins, HET domain proteins, and specific transcription factors potentially modulating cluster activity or stability [7].
  • Chromosomal Shuffling: The physical arrangement and order of genes within the cluster differ between species, indicating historical recombination and rearrangement events [7].
  • Repeat-Induced Point (RIP) Mutations: Genomic relics indicative of historical RIP mutations, a genome defense mechanism targeting repetitive DNA, are found within or near the cluster in some strains, potentially inactivating certain elements or contributing to cluster diversification [7].
  • Horizontal Gene Transfer (HGT) Evidence: The patchy phylogenetic distribution of certain tailoring enzymes within the cluster across Trichoderma phylogeny suggests potential HGT events, allowing rapid acquisition of novel biosynthetic capabilities related to harziane diterpenoid diversification [7].

Table 1: Evolutionary Divergence of the 9,10-Dihydrotrichodermol Biosynthetic Gene Cluster in Selected Trichoderma Species

SpeciesSection/CladeConserved Core GenesNotable VariationsEvidence of RIP
T. reeseiLongibrachiatum2 PKS, MonooxygenaseSignificant gene loss; compact clusterYes
T. virensVirens2 PKS, MonooxygenaseGene gain (e.g., ankyrins); cluster-specific regulatorSome relics
T. atrovirideTrichoderma2 PKS, MonooxygenaseModerate expansion; unique tailoring enzymesDetected
T. asperellumTrichoderma2 PKS, MonooxygenaseSimilar to T. atroviride; potential HGT elementsDetected

Enzymatic Mechanisms in Harziane Diterpenoid Modifications

The conversion of primary metabolic precursors into 9,10-dihydrotrichodermol involves a series of enzymatic steps catalyzed by proteins encoded within its dedicated BGC [10]:

  • Polyketide Synthase (PKS) Core: Two large, multi-domain PKS enzymes (e.g., TR73618 and TR73621 in T. reesei) initiate biosynthesis. These modular enzymes assemble the complex polyketide backbone characteristic of the harziane diterpenoid scaffold through sequential condensation of acetyl and malonyl units, with precise control over reduction and dehydration steps at each module [10].
  • Cyclization and Ring Formation: Following assembly by the PKS, specific terpene cyclases catalyze the folding and cyclization of the linear polyketide precursor into the characteristic fused ring systems (e.g., trichothecane or harziane skeleton) defining this class of metabolites. This step establishes the core carbon framework of 9,10-dihydrotrichodermol [5] [10].
  • Oxidative Tailoring: A crucial FAD-dependent monooxygenase (encoded within the cluster) performs selective hydroxylation and epoxidation reactions. This enzyme is essential for introducing the 9,10-dihydro modification and other oxygen functionalities that define the final structure and bioactivity of 9,10-dihydrotrichodermol. Gene knockout studies confirm the loss of compound production upon deletion of this monooxygenase gene [10].
  • Additional Modifications: Cluster-encoded methyltransferases (MTs) and potentially acyltransferases (ATs) may further modify the core structure, adding methyl groups or other substituents, contributing to the structural diversity observed within harziane diterpenoids like trichodermin derivatives [6] [10].

Table 2: Key Enzymatic Components in 9,10-Dihydrotrichodermol Biosynthesis

Enzyme TypeGene ExampleFunction in PathwayEssential for 9,10-Dihydrotrichodermol?
Polyketide Synthase 1pks1/tri5Assembly of initial polyketide chain; Module 1 specific reactionsYes (Deletion abolishes production)
Polyketide Synthase 2pks2/tri4Extension and modification of polyketide chain; Module 2 specific reactionsYes (Deletion abolishes production)
Terpene CyclasetcCyclization of linear precursor into core harziane/trichothecane ring systemPresumed Yes
FAD-dependent MonooxygenasemoIntroduction of epoxide, 9,10-dihydro modification, and other oxygen functionalitiesYes (Deletion abolishes production)
O-MethyltransferaseomtMethylation of specific hydroxyl groups (pathway branch point)No (Leads to different derivatives)

Regulatory Networks Controlling Secondary Metabolite Production in Marine vs. Terrestrial Strains

Production of 9,10-dihydrotrichodermol is tightly regulated, integrating environmental signals with cellular metabolic status, showing potential strain-dependent nuances:

  • Carbon Catabolite Repression (CCR): The global repressor CRE1 directly influences the cluster. Transcriptomic analysis under cellulase-inducing conditions (microcrystalline cellulose) revealed the cluster is differentially regulated by light/dark cycles and CRE1. Deletion of cre1 significantly alters cluster gene expression, particularly in darkness, demonstrating a critical link between carbon source utilization, CCR, and secondary metabolite production. This suggests that easily metabolizable carbon sources suppress 9,10-dihydrotrichodermol biosynthesis via CRE1 [10].
  • Light Signaling Dominance: Light is a major environmental regulator. Blue-light receptors (BLR1, BLR2, ENV1) form the core of the light signaling network controlling the cluster:
  • BLR1/BLR2 (White Collar Complex - WCC): This complex acts as the primary light sensor/transducer. It exerts dominant control over cluster gene expression, regulating up to 79.9% of light-responsive genes in Trichoderma, including those within the 9,10-dihydrotrichodermol BGC [3] [10].
  • ENV1: This photoreceptor primarily mediates photoadaptation, fine-tuning the initial light response triggered by BLR1/BLR2. It modulates the duration and amplitude of light-induced gene expression within the cluster [3] [10].
  • Cluster-Specific Transcription Factor (TF): A pathway-specific TF gene (ypr2/TR_102497) resides within the BGC itself. This TF is subject to regulation by both light (via BLR/ENV1) and CRE1. It orchestrates the expression of the biosynthetic genes (pks1, pks2, mo) in a light-dependent manner, acting as the direct executor of the external and internal signals [10].
  • Feedback Regulation: A sophisticated light-dependent feedback loop operates within the cluster:
  • In Darkness: The monooxygenase (mo) and PKS (pks1, pks2) genes participate in a positive feedback cycle, amplifying their own expression once initiated.
  • In Light: This switches to a negative feedback cycle, potentially preventing overproduction when resources may be prioritized for primary metabolism or other light-induced processes like conidiation [10].
  • Interconnection with Primary Metabolism (Cellulase Regulation): A significant regulatory crosstalk exists. The WCC (BLR1/BLR2) and ENV1 photoreceptors regulate both the 9,10-dihydrotrichodermol cluster and genes encoding plant cell wall degrading enzymes (CAZymes) like cellulases. Furthermore, CRE1 regulates both processes. This indicates a sophisticated resource allocation strategy where the fungus balances investment in "feed" (nutrient acquisition via CAZymes) versus "fight" (chemical defense via secondary metabolites like 9,10-dihydrotrichodermol), influenced by light and carbon availability [10].
  • Marine vs. Terrestrial Strain Nuances: While core regulatory mechanisms (light, CRE1, cluster TF) are likely conserved, marine-derived Trichoderma strains often exhibit distinct metabolic profiles and regulation due to adaptations to high salinity, pressure, and unique microbial communities. Although specific data on marine strain regulation of this cluster is limited within the provided context, it can be inferred that osmotic stress signaling pathways (e.g., Hog1 MAPK - indirectly mentioned in light regulation [3]) and potentially quorum sensing mechanisms influenced by unique marine microbiomes may impart additional or altered regulatory layers on secondary metabolite clusters like the one producing 9,10-dihydrotrichodermol compared to terrestrial strains [3] [10].

Co-culture Induction Strategies for Enhanced Compound Yield

Leveraging ecological interactions, particularly interfungal competition, is a powerful strategy to stimulate the production of cryptic or low-yield secondary metabolites like 9,10-dihydrotrichodermol:

  • Simulating Natural Antagonism: Co-culturing the 9,10-dihydrotrichodermol-producing Trichoderma strain with a phytopathogenic fungus (e.g., Fusarium culmorum, Rhizoctonia solani, Botrytis cinerea) mimics natural mycoparasitic interactions. This confrontation acts as a strong environmental stressor and biological inducer [8] [9].
  • Mechanisms of Induction: The presence of the competitor triggers complex responses in Trichoderma:
  • Receptor-Mediated Sensing: Fungal pattern recognition receptors (e.g., G protein-coupled receptors like Grp1) detect conserved molecules (e.g., chitin, glucans) from the competitor's cell wall [9].
  • Signaling Cascade Activation: This sensing activates downstream signaling pathways, including MAP Kinase cascades (e.g., homologs of Hog1) and Ca²⁺ signaling, which ultimately converge on transcriptional regulators.
  • Transcriptional Reprogramming: Key regulators, including the cluster-specific TF (ypr2), LAE1 (a global regulator of secondary metabolism), and potentially XPP1 (a repressor whose deletion increases SM diversity), are activated or derepressed. This leads to the upregulation of the biosynthetic genes (pks1, pks2, mo) within the 9,10-dihydrotrichodermol cluster [9] [10].
  • Resource Reallocation: The perception of a competitor signals the need for chemical defense, diverting resources from primary growth towards secondary metabolite production.
  • Synergy with Physical Factors: Co-culture induction can be potentiated by combining it with the light/dark regulation inherent to the cluster. Culturing the antagonistic pair under specific light conditions (often darkness, where the positive feedback loop operates) can further enhance 9,10-dihydrotrichodermol yields compared to co-culture in light or monoculture in darkness [10].
  • Enhanced Detection: Co-culture not only increases yield but can also activate silent or poorly expressed clusters, facilitating the detection and identification of 9,10-dihydrotrichodermol and potentially novel related analogs produced under stress conditions [8] [9].

Properties

CAS Number

4682-63-7

Product Name

9,10-Dihydrotrichodermol

IUPAC Name

(1S,2R,5R,7R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodecane-12,2'-oxirane]-11-ol

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

InChI

InChI=1S/C15H24O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h9-12,16H,4-8H2,1-3H3/t9-,10-,11-,12?,13+,14-,15?/m1/s1

InChI Key

IXUQSLJHJJOFOV-DMAIBOTGSA-N

Canonical SMILES

CC1CCC2(C(C1)OC3CC(C2(C34CO4)C)O)C

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C1)OC3C[C@H]([C@]2(C34CO4)C)O)C

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